2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide
Description
2-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl substituent.
Synthesis of such compounds often involves multi-step reactions, including chlorination, sulfonamide coupling, and functional group modifications. For instance, related synthetic procedures (e.g., N-alkylation of tetrahydronaphthalene derivatives) have been documented in the synthesis of structurally similar acetamides . Structural characterization of such molecules likely employs techniques like X-ray crystallography, facilitated by programs such as SHELX for refinement and analysis .
Properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-15-7-3-4-8-16(15)23(21,22)19-12-17(20)10-9-13-5-1-2-6-14(13)11-17/h1-8,19-20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOOZWJFHVLLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives under catalytic conditions.
Chlorination of Benzene: The benzene ring is chlorinated using reagents such as chlorine gas or sulfuryl chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with sulfonamide precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the tetrahydronaphthalene moiety with the chlorinated benzenesulfonamide under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfonamide group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or sodium methoxide under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity:
Recent studies have highlighted the potential of compounds similar to 2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide in anticancer therapies. For instance, derivatives of naphthoquinones have shown promising results against various cancer cell lines through mechanisms involving apoptosis and inhibition of proliferative pathways .
Case Study:
A study evaluated the antiproliferative effects of naphthoquinone derivatives on human cancer cells. Results indicated that certain compounds induced significant apoptosis at concentrations as low as 5 µM . This suggests that the sulfonamide compound may share similar mechanisms of action.
2. Neuroprotective Effects:
There is emerging evidence that compounds with a similar structural framework exhibit neurotropic properties that promote neuronal repair and growth following injury. The regulation of neurite outgrowth is crucial for treating conditions like polyneuropathy .
Case Study:
Research on methylene-cycloalkylacetate derivatives demonstrated enhanced neurite outgrowth in neuronal cultures, indicating their potential as therapeutic agents for nerve injuries . The structural similarities to the examined sulfonamide suggest that it may also contribute to neuroprotection.
Environmental Applications
1. Environmental Risk Assessment:
The environmental impact of pharmaceuticals is a growing concern. Compounds like this compound are evaluated for their ionizable properties and potential ecological risks. Understanding their behavior in various environmental matrices helps predict their fate and transport in ecosystems .
Data Table: Environmental Properties
| Property | Value |
|---|---|
| Solubility | N/A |
| Persistence | Moderate |
| Bioaccumulation Potential | Low |
| Ecotoxicity | Under Investigation |
Summary of Findings
The applications of this compound span medicinal and environmental fields. Its structural characteristics lend it potential as an anticancer agent and a neuroprotective compound while also necessitating careful environmental assessments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The molecular pathways involved often include inhibition of folate synthesis in microbes or modulation of signaling pathways in human cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s tetrahydronaphthalene scaffold distinguishes it from analogs with triazine (chlorsulfuron) or trifluoromethoxy groups (triflumuron). This rigid, fused-ring system may influence binding to biological targets, such as enzymes or receptors.
Functional Implications: Hydrophobicity: The tetrahydronaphthalene group increases lipophilicity compared to chlorsulfuron’s triazine moiety, which may affect membrane permeability or environmental persistence. Hydroxyl Group: The 2-hydroxy substituent could serve as a hydrogen-bond donor, a feature absent in triflumuron or propachlor. This may enhance target selectivity or metabolic stability.
Synthetic Challenges :
- The stereochemistry of the tetrahydronaphthalene hydroxyl group (as seen in related compounds) may require enantioselective synthesis or resolution techniques .
Biological Activity
2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a benzenesulfonamide moiety attached to a tetrahydronaphthalene derivative. Its structural complexity allows for diverse interactions with biological targets.
Molecular Formula : C₁₄H₁₅ClN₁O₃S
Molecular Weight : 300.79 g/mol
CAS Number : 54246-92-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain kinases. This inhibition can lead to altered metabolic pathways in cancer cells.
- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This mechanism has been observed in various cell lines, including HeLa and MCF-7 cells .
- Cell Cycle Arrest : Compounds similar to this sulfonamide have shown the ability to elevate the sub-G1 phase population in cell cycle analysis, indicating potential for cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 6–7 | Apoptosis induction |
| Compound B | MCF-7 | 18–20 | Cell cycle arrest |
| 2-Chloro-N... | (Targeted Cell) | TBD | TBD |
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of sulfonamide derivatives similar to this compound. These compounds demonstrated significant cytotoxic effects against HeLa cells through apoptosis pathways involving caspase activation .
- Enzyme Inhibition Studies : Another research focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The findings indicated that modifications in the aromatic rings significantly influenced the inhibitory potency against this enzyme class .
- Pharmacokinetic Profiles : Preliminary studies on metabolic stability suggested that similar compounds undergo first-phase oxidation reactions in human liver microsomes, impacting their pharmacokinetic properties .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide?
The synthesis typically involves:
- Step 1: Reacting 2-chlorobenzenesulfonyl chloride with 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol under basic conditions (e.g., triethylamine or NaH in THF) to form the sulfonamide bond .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Critical Parameters: Temperature (0–25°C), anhydrous solvents, and stoichiometric control to avoid side reactions (e.g., over-sulfonylation) .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Methods:
- HPLC-UV/HRMS: For purity assessment (e.g., C18 column, methanol/water gradient) .
- NMR Spectroscopy: Key signals include the benzenesulfonamide aromatic protons (δ 7.5–8.0 ppm) and tetrahydronaphthalene methylene groups (δ 2.5–3.5 ppm) .
- Elemental Analysis: Confirmation of C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve conflicting spectroscopic interpretations of the compound’s stereochemistry?
- X-ray Crystallography: Using SHELX software for structure refinement, researchers can determine absolute configuration and hydrogen-bonding networks (e.g., O–H···O=S interactions) .
- Case Study: A similar sulfonamide derivative showed discrepancies between NOESY (nuclear Overhauser effect) and X-ray data due to dynamic conformational changes; crystallography provided definitive proof of the dominant conformer .
Q. What strategies mitigate low yields in the coupling of bulky tetrahydronaphthalene intermediates with sulfonyl chlorides?
- Methodological Adjustments:
- Use slow addition of sulfonyl chloride to the amine intermediate to reduce dimerization.
- Employ microwave-assisted synthesis (60–80°C, 30 min) to enhance reaction efficiency .
- Optimize solvent polarity (e.g., dichloromethane for better solubility of bulky intermediates) .
Q. How do electronic effects of the chloro substituent influence the compound’s reactivity in further derivatization?
- Electrophilic Aromatic Substitution (EAS): The chloro group deactivates the benzene ring, directing reactions to the para position. For example, nitration requires strong conditions (HNO₃/H₂SO₄, 50°C) .
- Nucleophilic Displacement: The chlorine can be replaced by nucleophiles (e.g., amines) under Pd catalysis (Suzuki coupling) in DMF at 100°C .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in biological activity data across studies?
- Case Example: Conflicting IC₅₀ values in enzyme inhibition assays may arise from:
Q. Why do solubility profiles vary significantly between batch syntheses?
- Root Causes:
- Mitigation: Standardize crystallization protocols (e.g., antisolvent addition rate) and characterize solid-state forms .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | NaH, THF, 0°C → 25°C | 65–70 | ≥95% | |
| 2 | Pd(PPh₃)₄, DMF, 100°C | 40–50 | ≥90% |
Q. Table 2. Comparative Reactivity of Functional Groups
| Reaction Type | Site | Conditions | Product Stability |
|---|---|---|---|
| EAS | Para | HNO₃/H₂SO₄, 50°C | Moderate (decomposition >80°C) |
| Nucleophilic | Cl | Pd catalysis, 100°C | High (isolated yield: 50%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
